molecular formula C9H14N2O2 B13284003 3-(2-Methoxypyrimidin-5-yl)butan-2-ol

3-(2-Methoxypyrimidin-5-yl)butan-2-ol

Cat. No.: B13284003
M. Wt: 182.22 g/mol
InChI Key: ZMLXPSUZSKEYDH-UHFFFAOYSA-N
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Description

3-(2-Methoxypyrimidin-5-yl)butan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a pyrimidine ring substituted with a methoxy group at the 2-position and a butan-2-ol moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxypyrimidin-5-yl)butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyrimidine with butan-2-ol in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize waste. The use of biocatalysis has also been explored for the production of chiral intermediates, which can be applied to this compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxypyrimidin-5-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Methoxypyrimidin-5-yl)butan-2-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxypyrimidin-5-yl)butan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxypyrimidin-5-yl)butan-2-ol is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a secondary alcohol. This combination of features makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific disciplines.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-(2-methoxypyrimidin-5-yl)butan-2-ol

InChI

InChI=1S/C9H14N2O2/c1-6(7(2)12)8-4-10-9(13-3)11-5-8/h4-7,12H,1-3H3

InChI Key

ZMLXPSUZSKEYDH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(N=C1)OC)C(C)O

Origin of Product

United States

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